

# Spectroscopic analysis of 1,3-Diazepane-2-thione for structure confirmation.

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## Compound of Interest

Compound Name: 1,3-Diazepane-2-thione

Cat. No.: B148885

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## Spectroscopic Comparison of Cyclic Thioureas for Structure Confirmation

The structural elucidation of heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. This guide provides a comparative spectroscopic analysis of **1,3-Diazepane-2-thione**, a seven-membered cyclic thiourea, against its smaller ring analogues, Tetrahydropyrimidine-2-thione (six-membered) and Imidazolidine-2-thione (five-membered). By comparing their spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), and Mass Spectrometry (MS), we can definitively confirm the structure of **1,3-Diazepane-2-thione** and highlight the key spectral differences arising from the variation in ring size.

## Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data from various spectroscopic analyses of **1,3-Diazepane-2-thione** and its analogues.

Table 1: Comparative FT-IR Data ( $\text{cm}^{-1}$ )

Functional Group	1,3-Diazepane-2-thione	Tetrahydropyrimidine-2-thione	Imidazolidine-2-thione
N-H Stretch	~3200-3400	~3200-3400	~3200-3400
C-H Stretch (Aliphatic)	~2850-2950	~2850-2950	~2850-2950
C=S Stretch (Thioamide I)	~1290-1310	~1280-1300	~1250-1290
C-N Stretch (Thioamide II)	~1500-1550	~1500-1550	~1500-1550

Note: Specific peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Table 2: Comparative  $^1\text{H}$ -NMR Data ( $\delta$ , ppm) in DMSO-d<sub>6</sub>

Proton	1,3-Diazepane-2-thione	Tetrahydropyrimidine-2-thione	Imidazolidine-2-thione
-CH <sub>2</sub> - (adjacent to N)	~3.2-3.4 (m, 4H)	~3.1-3.3 (t, 4H)	~3.5 (s, 4H)
-CH <sub>2</sub> - (internal)	~1.6-1.8 (m, 4H)	~1.7-1.9 (quintet, 2H)	N/A
-NH-	~7.5-8.0 (br s, 2H)	~7.8-8.2 (br s, 2H)	~8.0-8.5 (br s, 2H)

Table 3: Comparative  $^{13}\text{C}$ -NMR Data ( $\delta$ , ppm) in DMSO-d<sub>6</sub>

Carbon	1,3-Diazepane-2-thione	Tetrahydropyrimidine-2-thione	Imidazolidine-2-thione
C=S (Thione)	~180-185	~175-180	~183.4[1]
-CH <sub>2</sub> - (adjacent to N)	~45-50	~40-45	~44.1[1]
-CH <sub>2</sub> - (internal)	~27-30	~20-25	N/A

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragment (m/z)
1,3-Diazepane-2-thione	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> S	130.21	130 (M <sup>+</sup> )[2], 74, 56
Tetrahydropyrimidine-2-thione	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> S	116.19	116 (M <sup>+</sup> )[3]
Imidazolidine-2-thione	C <sub>3</sub> H <sub>6</sub> N <sub>2</sub> S	102.16	102 (M <sup>+</sup> )

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### 1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrument: PerkinElmer Spectrum One FT-IR spectrometer or equivalent.
- Method: Attenuated Total Reflectance (ATR) or KBr pellet method.
- Procedure (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum is recorded and automatically subtracted from the sample spectrum.
- Procedure (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the spectrum is recorded.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Varian Gemini 200 MHz or Bruker Avance 400/500 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

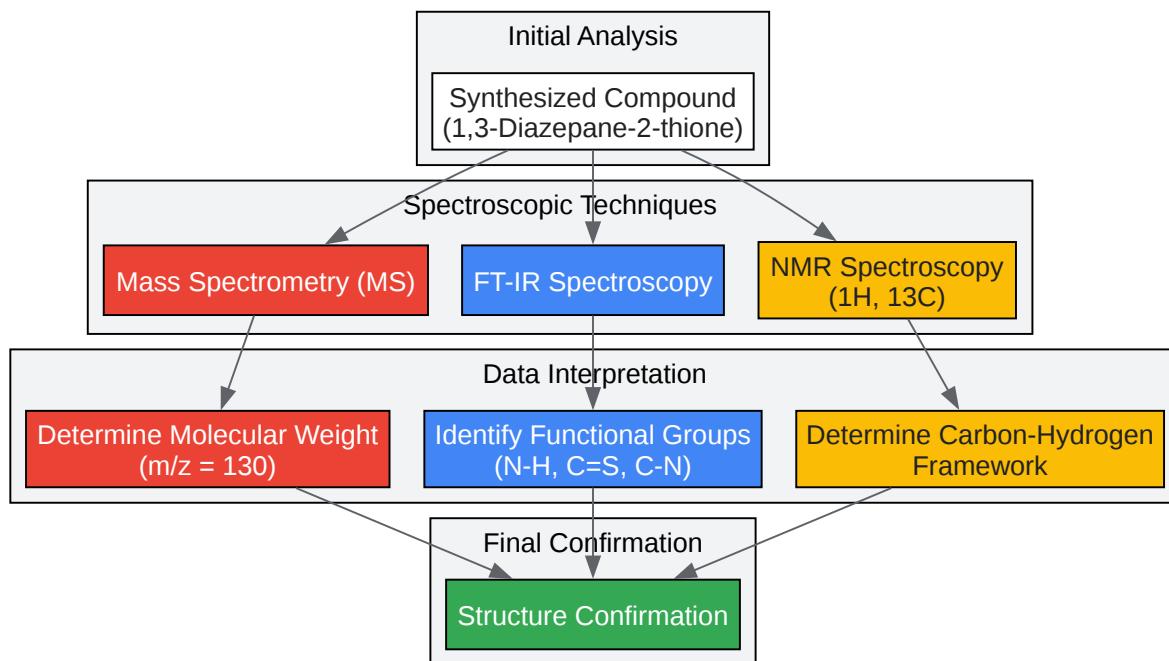
- Procedure: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
  - $^1\text{H}$ -NMR: The spectrum is acquired at the appropriate frequency (e.g., 400 MHz), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  - $^{13}\text{C}$ -NMR: The spectrum is acquired using a proton-decoupled pulse sequence at the corresponding frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent signal (DMSO-d<sub>6</sub> at 39.52 ppm).

### 3. Mass Spectrometry (MS)

- Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Method: Electron Ionization (EI).
- Procedure: A dilute solution of the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the ion source of the mass spectrometer. In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion peak (M<sup>+</sup>) and various fragment ion peaks.[\[2\]](#)

## Mandatory Visualization: Workflow for Spectroscopic Analysis

The logical workflow for confirming the structure of **1,3-Diazepane-2-thione** using the described spectroscopic methods is illustrated below.

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Caption: Workflow for the structural confirmation of **1,3-Diazepane-2-thione**.

## Conclusion

The combined application of Mass Spectrometry, FT-IR, and NMR spectroscopy provides a robust and definitive method for the structural confirmation of **1,3-Diazepane-2-thione**. Mass spectrometry confirms the correct molecular weight (130.21 g/mol).[2] FT-IR spectroscopy identifies the key functional groups characteristic of a cyclic thiourea. Finally, <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy reveal the precise carbon-hydrogen framework, including the number and connectivity of the methylene groups in the seven-membered ring. The comparative data presented in this guide clearly distinguishes **1,3-Diazepane-2-thione** from its five and six-membered analogues, underscoring the power of a multi-technique spectroscopic approach in chemical analysis.

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## References

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